N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
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Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O, with a molecular weight of 361.4 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H23N5O |
Molecular Weight | 361.4 g/mol |
Structure | Chemical Structure |
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, modulating their activity to produce a biological response. The presence of nitrogen atoms in the pyrazole and pyridine rings allows for various interactions that may influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Potential
Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For example, derivatives containing pyridine and pyrazole rings have shown promising anticancer activity by targeting specific tumor suppressor genes through synthetic lethality mechanisms . This suggests that this compound could also exhibit similar effects.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:
- Synthetic Lethality in Cancer : Research indicates that compounds targeting PARP (Poly ADP-ribose polymerase) pathways can lead to significant anticancer effects in BRCA-deficient tumors . The structural similarities may allow this compound to exploit these pathways effectively.
- Inhibition Studies : Other pyrazole derivatives have been studied for their inhibitory effects on various enzymes involved in cancer progression and inflammation . These findings suggest that our compound could be further explored for similar applications.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(18-4-3-10-23-16-18)26(19-5-1-2-6-19)15-14-25-13-9-20(24-25)17-7-11-22-12-8-17/h3-4,7-13,16,19H,1-2,5-6,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKVBWXZQUKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.